molecular formula C9H9BrO4S B2908014 3-(4-Bromobenzenesulfonyl)propanoic acid CAS No. 200643-57-8

3-(4-Bromobenzenesulfonyl)propanoic acid

Cat. No.: B2908014
CAS No.: 200643-57-8
M. Wt: 293.13
InChI Key: VIZYBBUNMITQFV-UHFFFAOYSA-N
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Description

3-(4-Bromobenzenesulfonyl)propanoic acid is an organic compound with the molecular formula C9H9BrO4S It is a derivative of propanoic acid, where the propanoic acid moiety is substituted with a 4-bromobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobenzenesulfonyl)propanoic acid typically involves the reaction of 4-bromobenzenesulfonyl chloride with propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzenesulfonyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromobenzenesulfonyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzenesulfonyl)propanoic acid involves its interaction with molecular targets through its functional groups. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzenesulfonyl chloride: Similar in structure but lacks the propanoic acid moiety.

    3-(4-Chlorobenzenesulfonyl)propanoic acid: Similar but with a chlorine atom instead of bromine.

    3-(4-Methylbenzenesulfonyl)propanoic acid: Similar but with a methyl group instead of bromine.

Uniqueness

3-(4-Bromobenzenesulfonyl)propanoic acid is unique due to the presence of both the bromobenzenesulfonyl and propanoic acid groups, which confer distinct chemical reactivity and biological activity. The bromine atom provides additional sites for chemical modification and interaction with biological targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

3-(4-bromophenyl)sulfonylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4S/c10-7-1-3-8(4-2-7)15(13,14)6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZYBBUNMITQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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